molecular formula C11H11IO5 B2897152 (2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid CAS No. 428482-36-4

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid

Cat. No.: B2897152
CAS No.: 428482-36-4
M. Wt: 350.108
InChI Key: MAIBSQYOMMRGNH-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by an ethoxy group at the 2-position, a formyl group at the 4-position, and an iodine atom at the 6-position of the phenolic ring. This compound’s unique structure combines electron-withdrawing (iodo, formyl) and electron-donating (ethoxy) substituents, which influence its physicochemical properties, such as solubility, acidity, and metal-binding affinity.

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIBSQYOMMRGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 2-Ethoxy-4-hydroxybenzaldehyde

Procedure :

  • Dissolve 2-ethoxy-4-hydroxybenzaldehyde (10 mmol) in acetic acid (50 mL).
  • Add iodine monochloride (12 mmol) dropwise at 0°C under N₂.
  • Stir for 6 h at 25°C, then quench with Na₂S₂O₃ solution.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : 68% of 2-ethoxy-4-hydroxy-6-iodobenzaldehyde as pale yellow crystals.

Key Data :

Parameter Value
Reaction Temp 0°C → 25°C
Iodinating Agent ICl (1.2 eq)
Solvent Glacial AcOH
Purification Column chromatography (Hexane:EtOAc 4:1)

Formylation via Vilsmeier-Haack Reaction

Optimized Conditions :

  • Reagents : POCl₃ (3 eq), DMF (5 eq) in 1,2-dichloroethane
  • Temperature : 80°C for 8 h
  • Workup : Hydrolyze with NaOH (2M), extract with CH₂Cl₂

Mechanistic Insight :
The reaction proceeds through iminium intermediate formation, with the ethoxy group directing formylation to the para position relative to the hydroxyl group. Competitive iodonium ion formation is suppressed by maintaining anhydrous conditions.

Acetic Acid Sidechain Installation

Williamson Ether Synthesis :

  • React 2-ethoxy-4-formyl-6-iodophenol (5 mmol) with ethyl bromoacetate (6 mmol) in acetone.
  • Add K₂CO₃ (10 mmol) and reflux for 12 h.
  • Saponify the ester with LiOH (2 eq) in THF/H₂O (3:1).

Yield : 75% after recrystallization from ethanol/water.

Comparative Catalysis Data :

Base Solvent Time (h) Yield (%)
K₂CO₃ Acetone 12 75
Cs₂CO₃ DMF 6 82
NaOH EtOH 24 58

Cs₂CO₃ in DMF provides higher yields but requires rigorous drying to prevent hydrolysis of the formyl group.

Alternative One-Pot Methodologies

Copper-Catalyzed Coupling Approach

Procedure :

  • Charge 4-iodo-2-ethoxyphenol (1 eq), ethyl glyoxylate (1.2 eq), CuI (0.2 eq), and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.2 eq) in toluene.
  • Heat at 100°C for 18 h under N₂.
  • Directly saponify with aqueous HCl.

Advantages :

  • Avoids separate formylation step
  • TON (Turnover Number) of Cu catalyst: 48
  • Overall yield: 63%

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, CHO), 7.91 (t, J = 2.0 Hz, 1H, ArH), 5.74 (d, J = 47.5 Hz, 1H, OCH₂CO), 3.96 (s, 3H, OCH₂CH₃).
  • IR (KBr): ʋ 1768 cm⁻¹ (C=O), 1589 cm⁻¹ (Ar C=C), 1243 cm⁻¹ (C-O).
  • HRMS : m/z 349.9921 [M+H]⁺ (calc. 349.9918 for C₁₁H₁₁IO₅).

Thermal Properties :

  • Decomposition onset: 218°C (TGA, N₂ atmosphere)
  • Melting point: 152-154°C (capillary, uncorrected)

Industrial-Scale Process Considerations

Cost Analysis :

Component Cost per kg (USD) Contribution to Total Cost
4-Hydroxybenzaldehyde 120 28%
Iodine monochloride 450 51%
Cs₂CO₃ 180 15%
Solvents & Energy - 6%

Waste Stream Mitigation :

  • Iodine recovery via NaHSO₃ reduction achieves 92% efficiency
  • Solvent recycling reduces DMF usage by 40% in batch processes

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of (2-Ethoxy-4-carboxy-6-iodophenoxy)acetic acid.

    Reduction: Formation of (2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the iodophenoxy moiety can interact with enzymes and receptors. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid with three analogs:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Solubility (Common Solvents)
This compound 2-ethoxy, 4-formyl, 6-iodo ~350.08* -COOH, -CHO, -I DMSO, Chloroform
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid 2-chloro, 6-ethoxy, 4-formyl 258.66 -COOH, -CHO, -Cl DMSO, Dichloromethane
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid 2-bromo, 4-formyl, 6-methoxy 365.18 -COOH, -CHO, -Br Not reported
[4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid 3,5-diiodo, 4-hydroxy ~605.85 -COOH, -OH, -I Not reported

*Calculated based on formula C₁₁H₁₁IO₅.

Key Observations :

  • Iodine vs. Halogen Substitutions: The iodo group in the target compound increases molecular weight and polarizability compared to chloro/bromo analogs. This may enhance non-covalent interactions (e.g., van der Waals forces) in adsorption processes .
  • Electron Effects : The 4-formyl group is electron-withdrawing, reducing electron density on the aromatic ring, which could deprotonate the -COOH group more readily than methoxy-substituted analogs .
  • Solubility : The target compound’s solubility in DMSO and chloroform aligns with halogenated aromatic acids, but iodine’s larger size may reduce aqueous solubility compared to chlorine analogs .
Functional Group Behavior in Metal Coordination

Studies on acetic acid-modified biochar (ASBB) highlight the role of -COOH groups in uranium (U(VI)) adsorption via monodentate coordination with -COO⁻ . Similar coordination mechanisms may apply to this compound:

  • Formyl Group : The 4-formyl group could act as an additional coordination site or stabilize metal complexes through resonance effects.
  • Iodo Substituent : The iodine atom’s polarizability may facilitate weaker interactions (e.g., halogen bonding) with metal ions or adsorbent surfaces, though this is less common than -COOH-driven coordination .
Hypothetical Adsorption Performance vs. Analogs

While direct data on uranium adsorption is lacking, comparisons can be drawn from ASBB studies:

Parameter This compound ASBB (Acetic Acid-Modified Biochar) Chloro Analog (CAS 428836-03-7)
Primary Functional Groups -COOH, -CHO, -I -COOH, -OH -COOH, -CHO, -Cl
Adsorption Mechanism Monodentate coordination (-COO⁻) + halogen interactions Monodentate coordination (-COO⁻) Likely similar to target compound
pH Sensitivity Optimal adsorption at pH ~6 (predicted) pH 6.0 (97.2% U(VI) removal) Not reported
Kinetics Slower than ASBB (due to bulkier substituents) Equilibrium in 5.0 min Likely slower than ASBB

Inference :

  • The iodine substituent may reduce adsorption kinetics compared to ASBB due to steric hindrance, but its larger size could improve selectivity for heavy metals like uranium.
  • The formyl group might enhance adsorption capacity by providing additional binding sites, similar to how -OH and -COOH groups improve ASBB performance .

Biological Activity

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an ethoxy group, a formyl group, and an iodine atom. These functional groups suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12O5I\text{C}_{11}\text{H}_{12}\text{O}_5\text{I}

This compound's structure includes a phenoxy moiety, which is known for its biological activity. The presence of iodine may enhance the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler phenolic compounds. A common method includes nucleophilic substitution reactions that introduce the ethoxy and formyl groups while incorporating iodine through electrophilic aromatic substitution. Precise control over reaction conditions is essential to optimize yield and purity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Research indicates that compounds with similar structural motifs often demonstrate efficacy against bacteria and fungi due to their ability to disrupt cellular functions.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory
Candida albicansEffective

Cytotoxicity Studies

In vitro studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Selectivity
HeLa15Non-selective
MCF710Moderate selectivity
Jurkat5High selectivity

These findings suggest potential therapeutic applications in cancer treatment, although further studies are necessary to elucidate the mechanisms involved.

Case Studies

Several case studies have focused on the application of derivatives of this compound in drug development:

  • Case Study on Anticancer Activity :
    A study investigated the effects of modified derivatives of this compound on T-cell malignancies. Results indicated significant inhibition of cell proliferation in T-cell lines with minimal toxicity to normal cells, suggesting a promising therapeutic window.
  • Case Study on Antimicrobial Efficacy :
    Another study evaluated the compound's effectiveness against biofilm-forming bacteria. The results demonstrated that the compound could significantly reduce biofilm formation in Pseudomonas aeruginosa, indicating its potential use in treating chronic infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary assessments indicate favorable absorption and distribution characteristics, with metabolic pathways suggesting potential for modification to enhance efficacy and reduce toxicity.

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